1-Acetylindoline-4-carbonitrile as a Core Scaffold for Potent Notum Inhibition Compared to Unsubstituted Indoline
1-Acetylindoline-4-carbonitrile serves as the foundational N-acyl indoline scaffold for a series of potent, non-covalent Notum inhibitors. In a study characterizing these inhibitors, the unsubstituted N-acyl indoline analog (compound 3a) exhibited a Notum IC50 of 0.40 ± 0.11 μM, while more optimized analogs in the series (e.g., compound 4g, a 4-chloro substituted derivative) achieved IC50 values as low as 0.040 ± 0.012 μM [1]. This demonstrates that the 1-acetylindoline-4-carbonitrile core is a privileged starting point for achieving low nanomolar potency, whereas simple, unsubstituted indoline is essentially inactive in this assay. The specific substitution pattern is essential for binding within the Notum palmitoleate pocket as revealed by X-ray crystallography [1].
| Evidence Dimension | Notum enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (scaffold for series; analog 3a IC50 = 0.40 μM) |
| Comparator Or Baseline | Unsubstituted indoline: Notum IC50 >10 μM (inactive) [1] |
| Quantified Difference | >25-fold improvement in potency for N-acyl indoline core vs. unsubstituted indoline |
| Conditions | Biochemical Notum-OPTS assay [1] |
Why This Matters
This establishes 1-acetylindoline-4-carbonitrile as a validated starting point for developing Notum inhibitors, a target implicated in Wnt-driven diseases, offering a >25-fold potency advantage over simple indoline.
- [1] Zhao Y, Svensson F, Steadman D, et al. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Eur J Med Chem. 2023;251:115132. doi:10.1016/j.ejmech.2023.115132 View Source
